molecular formula C17H26O11 B1259104 methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

Cat. No. B1259104
M. Wt: 406.4 g/mol
InChI Key: IKSXXSBNUQXFLT-SPFXQFGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate is a natural product found in Phlomis grandiflora, Phlomis aurea, and other organisms with data available.

Scientific Research Applications

Chemical Analysis and Isolation

Methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate has been isolated and characterized from Viburnam cylindricum, a plant species. This compound was identified through various chemical analysis techniques, including 1H and 13C NMR, DEPT, and 1H-1H COSY studies (Prasad & Sati, 2012).

Synthesis and Structural Studies

The compound has been synthesized through enantiospecific methods. The synthesis process involves various steps, including reduction and decarboxylation, to obtain the desired molecular structure with high enantiomeric excess (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).

Application in Cyclization Reactions

This compound is also relevant in Prins-type cyclization of oxonium ions. It serves as a key intermediate in the synthesis of diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives. The cyclization process demonstrates its utility in complex molecular synthesis (Fráter, Müller, & Kraft, 2004).

Use in Polyketide Synthesis

It plays a role in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. This application is significant in the synthesis of complex organic molecules, especially in the context of creating bioactive compounds (Meilert, Pettit, & Vogel, 2004).

Involvement in Iridoid Derivatives

This compound is a part of iridoid derivatives isolated from Pedicularis uliginosa Bunge. These derivatives have shown inhibitory activities against human tumor cells, indicating potential medicinal applications (Liu et al., 2019).

properties

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

IUPAC Name

methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O11/c1-6-8(19)3-17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)9(4-18)27-16/h5-6,8-13,15-16,18-22,24H,3-4H2,1-2H3/t6-,8+,9-,10+,11-,12+,13-,15+,16+,17+/m1/s1

InChI Key

IKSXXSBNUQXFLT-SPFXQFGZSA-N

Isomeric SMILES

C[C@@H]1[C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

SMILES

CC1C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O

Canonical SMILES

CC1C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O

synonyms

auroside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Reactant of Route 2
methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Reactant of Route 3
methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Reactant of Route 4
methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Reactant of Route 5
methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Reactant of Route 6
methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

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